Diterpene lactones
Diterpene lactones are a class of natural products characterized by the presence of a ring structure derived from terpenoid compounds. These molecules typically contain two isoprene units, forming a complex framework that often includes lactone functionalities. Diterpene lactones exhibit diverse biological activities and have been found in various plants, including Euphorbiaceae, Asteraceae, and Brassicaceae families.
Structurally, these compounds can adopt a wide range of configurations, such as linear or branched chains with one or more rings. The lactone functionality typically occurs at the end of the molecule, contributing to its stability and reactivity. Diterpene lactones have garnered significant interest due to their potential in pharmaceuticals and natural product research.
In recent years, studies on diterpene lactones have focused on their anti-inflammatory, antioxidant, antiviral, and anticancer properties. For instance, many species of Euphorbia plants contain toxic diterpenes like euphol, which can act as potent inhibitors in various biological pathways. Understanding the structure-activity relationships of these compounds is crucial for developing new therapeutic agents.
Due to their complex structures and multiple bioactivities, diterpene lactones remain an active area of research, offering promising prospects for drug discovery and development.

構造 | 化学名 | CAS | MF |
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Isorosmanol | 93780-80-4 | C20H26O5 |
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Scutebata F | 1207181-62-1 | C30H37NO9 |
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Rhuscholide A | 944804-58-4 | C31H42O3 |
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3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one | 141979-19-3 | C20H30O3 |
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8-Epidiosbulbin E acetate | 91095-48-6 | C21H24O7 |
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Scutebarbatine A | 176520-13-1 | C32H34N2O7 |
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14-Deoxy-12-hydroxyandrographolide | 219721-33-2 | C20H30O5 |
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Scutebata C | 1207181-59-6 | C28H35NO9 |
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chrodrimanin B | 132196-54-4 | C27H32O8 |
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Acetylexidonin | 116368-90-2 | C26H34O9 |
関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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